5-Amino-2-chloroisonicotinamide
CAS No.: 1217026-70-4
Cat. No.: VC0167306
Molecular Formula: C6H6ClN3O
Molecular Weight: 171.584
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1217026-70-4 |
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Molecular Formula | C6H6ClN3O |
Molecular Weight | 171.584 |
IUPAC Name | 5-amino-2-chloropyridine-4-carboxamide |
Standard InChI | InChI=1S/C6H6ClN3O/c7-5-1-3(6(9)11)4(8)2-10-5/h1-2H,8H2,(H2,9,11) |
Standard InChI Key | CQOQWLJAPSRTMP-UHFFFAOYSA-N |
SMILES | C1=C(C(=CN=C1Cl)N)C(=O)N |
Introduction
Chemical Structure and Properties
Structural Details
5-Amino-2-chloroisonicotinamide is a pyridine derivative with the molecular formula C₆H₆ClN₃O. Structurally, it can be understood as a modified form of 5-amino-2-chloroisonicotinic acid where the carboxylic acid group (-COOH) has been converted to an amide group (-CONH₂). The compound contains a pyridine ring with the following substitutions:
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Chlorine atom at position 2
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Carboxamide group at position 4
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Amino group at position 5
Physical and Chemical Properties
Based on the properties of similar compounds, the following characteristics can be inferred for 5-amino-2-chloroisonicotinamide:
The compound is expected to exhibit characteristics of both amides and substituted pyridines, with the amino group potentially increasing water solubility compared to non-amino analogs.
Relationship to Similar Compounds
Comparison with 5-Amino-2-chloroisonicotinic acid
5-Amino-2-chloroisonicotinic acid (CAS: 58483-95-7) is structurally related to the target compound, differing only in the functional group at position 4 (carboxylic acid vs. carboxamide). This acid has the following properties:
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Molecular formula: C₆H₅ClN₂O₂
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Molecular weight: 172.57 g/mol
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CAS number: 58483-95-7
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Synonyms include: 4-Pyridinecarboxylic acid,5-amino-2-chloro-; 5-Amino-2-chloro-4-pyridinecarboxylic acid; 3-Amino-6-chloroisonicotinic acid
The conversion of this acid to its corresponding amide would theoretically yield 5-amino-2-chloroisonicotinamide.
Comparison with 2-Chloroisonicotinamide
2-Chloroisonicotinamide (CAS: 100859-84-5) is also structurally related to the target compound but lacks the amino group at position 5:
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Molecular formula: C₆H₅ClN₂O
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Molecular weight: 156.57 g/mol
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Melting point: 198°C
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Boiling point: 312.2±27.0°C (predicted)
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Density: 1.381±0.06 g/cm³ (predicted)
The addition of an amino group at position 5 of this compound would theoretically yield 5-amino-2-chloroisonicotinamide.
Synthesis Approaches
Modification of 2-Chloroisonicotinamide
An alternative approach might involve the controlled nitration and subsequent reduction of 2-chloroisonicotinamide:
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Nitration at the 5-position using nitric acid/sulfuric acid mixture under controlled conditions
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Reduction of the nitro group to an amino group using appropriate reducing agents
Synthesis Considerations
When adapting synthesis methods from related compounds, several considerations should be taken into account:
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Protection of the amino group may be necessary during certain reactions to prevent unwanted side reactions
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The amide group is generally less reactive than the carboxylic acid group, which may impact reaction conditions
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The presence of both amino and chloro substituents on the pyridine ring creates a complex electronic environment that could affect reactivity
Analytical Methods for Identification and Characterization
Spectroscopic Analysis
For the identification and characterization of 5-amino-2-chloroisonicotinamide, the following analytical methods would be applicable:
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR would show characteristic signals for the amide protons and the aromatic protons of the pyridine ring
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¹³C NMR would identify the carbon atoms in different chemical environments
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Infrared (IR) Spectroscopy:
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Expected to show characteristic bands for NH₂ stretching (amino group)
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Amide C=O stretching around 1650-1690 cm⁻¹
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NH₂ bending of the amide group
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Mass Spectrometry:
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Molecular ion peak at m/z 185 (for C₆H₆ClN₃O)
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Characteristic fragmentation pattern involving loss of NH₃, Cl, etc.
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Chromatographic Methods
For purity assessment and separation:
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High-Performance Liquid Chromatography (HPLC)
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Thin-Layer Chromatography (TLC)
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Gas Chromatography (GC) if the compound has sufficient volatility
Research Gaps and Future Directions
Current Knowledge Limitations
Several notable gaps exist in the current understanding of 5-amino-2-chloroisonicotinamide:
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Limited direct studies on synthesis optimization
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Incomplete characterization of physicochemical properties
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Unexplored biological activity profiles
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Absence of crystal structure data
Recommended Research Directions
Future research on 5-amino-2-chloroisonicotinamide could beneficially focus on:
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Development of efficient synthetic routes with high yields
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Comprehensive characterization of physical and chemical properties
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Exploration of potential biological activities
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Investigation of crystal structure and solid-state properties
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Evaluation of the compound as a building block for more complex molecules
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